Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a fluorinated pyridone derivative with a methyl ester group at position 2 and a fluorine substituent at position 3. This compound belongs to a class of dihydropyridine carboxylates, which are pivotal intermediates in pharmaceutical synthesis, particularly in antitumor agents and antibiotics . The fluorine atom at position 3 enhances metabolic stability and modulates electronic properties, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) |
InChI Key |
BSLCHZGBJCRLOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=O)N1)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with readily available pyridine derivatives, such as substituted pyridine carboxylic acids or esters, which are then functionalized to introduce fluorine at the third position and the oxo group at the sixth position.
Fluorination Strategies
Fluorination at the 3-position of the dihydropyridine ring is achieved through electrophilic or nucleophilic fluorination methods:
- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Nucleophilic fluorination employing potassium fluoride (KF) in the presence of phase transfer catalysts or activated substrates.
Formation of the Dihydropyridine Core
The core structure is often assembled via cyclization reactions:
- Condensation of ketoesters with suitable amines or nitriles under acidic or basic conditions.
- Intramolecular cyclization facilitated by heating or microwave irradiation to form the dihydropyridine ring with the desired substitutions.
Specific Synthetic Route: Oxalyl Chloride-Mediated Conversion
Conversion of Pyridine Carboxylic Acid to Acid Chloride
A common approach involves transforming a pyridine-2-carboxylic acid derivative into its acid chloride using oxalyl chloride:
Pyridine-2-carboxylic acid + Oxalyl chloride → Pyridine-2-carbonyl chloride
Reaction conditions:
- Solvent: Dichloromethane (DCM) or Toluene
- Catalyst: A drop of N,N-Dimethylformamide (DMF) to activate oxalyl chloride
- Temperature: 20–60°C
- Duration: 3–6 hours
This step is crucial for subsequent acylation or fluorination reactions.
Decarboxylation and Final Functionalization
The final step involves decarboxylation or esterification to obtain the methyl ester:
- Esterification with methyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or via transesterification.
- Decarboxylation under thermal conditions or using decarboxylation catalysts to remove undesired carboxyl groups if present.
Research Discoveries and Data Tables
| Method | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Oxalyl chloride activation | Pyridine-2-carboxylic acid + Oxalyl chloride | DCM or Toluene | 20–60°C, 3–6 h | ~95% | Produces acid chloride for subsequent fluorination |
| Fluorination | NFSI or Selectfluor | Acetonitrile or DMSO | Room temperature to 60°C | Variable | Selective fluorination at the 3-position |
| Cyclization | Acylated intermediates | Reflux | Acidic or basic conditions | Moderate to high | Forms dihydropyridine core |
| Esterification | Methyl alcohol + Acid catalyst | Reflux | Acidic conditions | High | Final methyl ester formation |
Notes on Reaction Control and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) is essential to monitor reaction progress.
- Purification: Recrystallization from solvents like ethanol or DMF, or chromatography, ensures high purity.
- Safety: Handling reagents like oxalyl chloride and fluorinating agents requires proper safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Example reaction:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic | HCl, H₂O | Carboxylic acid | Complete conversion at reflux |
| Basic | NaOH, H₂O | Carboxylate salt | Requires extended reaction time |
Nucleophilic Substitution at the Ester Group
The ester moiety participates in transesterification and aminolysis reactions, enabling the introduction of diverse alkoxy or amino groups.
Example reaction (transesterification):
| Substrate | Reagent | Product | Catalysis |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl ester | 80% yield |
| Benzyl alcohol | Toluene, pTSA | Benzyl ester | 65% yield |
Reduction of the Keto Group
The 6-oxo group can be reduced to a hydroxyl group using borohydrides or catalytic hydrogenation.
Example reaction:
| Reducing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Methanol | Secondary alcohol | High |
| H₂ (Pd/C) | Ethanol | Saturated pyridine | Moderate |
Cyclization Reactions
The compound forms fused heterocycles via reactions with bifunctional nucleophiles like hydrazines or amidines.
Example reaction with hydrazine:
| Nucleophile | Product | Conditions |
|---|---|---|
| Hydrazine | Pyrazolo[3,4-b]pyridine | Reflux in ethanol |
| Urea | Pyrimidine derivative | Acidic conditions |
Decarboxylation Pathways
Hydrolyzed carboxylic acid derivatives undergo decarboxylation upon heating, forming simpler pyridine analogs.
Example reaction:
| Temperature | Catalyst | Product Purity |
|---|---|---|
| 150°C | None | >90% |
| 180°C | Cu(OAc)₂ | 85% |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring undergoes regioselective halogenation or nitration at the meta position relative to the fluorine substituent.
Example nitration:
| Electrophile | Position | Yield |
|---|---|---|
| HNO₃ | C5 | 70% |
| Cl₂ | C4 | 55% |
Interaction with Grignard Reagents
The keto group reacts with Grignard reagents to form tertiary alcohols, though steric hindrance from the ester group limits reactivity.
Example reaction:
| Reagent | Solvent | Product Stability |
|---|---|---|
| CH₃MgBr | THF | Moderate |
| PhMgCl | Ether | Low |
Structural and Spectroscopic Data
Key spectral signatures for reaction monitoring:
| Functional Group | IR Absorption (cm⁻¹) | (ppm) |
|---|---|---|
| Ester C=O | 1730–1740 | 3.9 (s, 3H, OCH₃) |
| Keto C=O | 1680–1700 | - |
| Aromatic C-F | 1220–1250 | - |
Scientific Research Applications
Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis
*Calculated molecular weight based on substitution.
Biological Activity
Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 604774-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing on diverse research findings.
- Molecular Formula: C7H6FNO3
- Molecular Weight: 171.128 g/mol
- Structure: The compound features a pyridine ring with a keto group and a carboxylate ester, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:
- Cyclization Reactions: Utilizing various reagents to form the dihydropyridine framework.
- Fluorination Techniques: Introducing the fluorine atom at the 3-position through electrophilic fluorination methods.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds similar to Methyl 3-fluoro-6-oxo-1,6-dihydropyridine derivatives possess significant antitumor properties. For instance:
- Inhibition of Kinases: These compounds have been documented to inhibit various kinases implicated in cancer progression, including VEGFR-2 with an IC50 value of approximately 1.46 µM .
Antimicrobial Properties
Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Reported significant cytotoxicity in HeLa cells with IC50 values in the micromolar range. |
| Study B | Demonstrated inhibition of tumor growth in xenograft models when administered orally. |
| Study C | Showed selective inhibition of cyclin-dependent kinases (CDK) with promising selectivity profiles over other kinases. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For analogous compounds, refluxing in polar aprotic solvents (e.g., 1,4-dioxane) with acid catalysts like HCl under controlled temperatures (20–80°C) yields 70–90% purity. Key steps include protecting group strategies for the pyridine ring and fluorination at position 3 using electrophilic fluorinating agents. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- Spectroscopy : , , and FT-IR confirm functional groups (e.g., C=O at ~1610–1620 cm, F–C coupling in ).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software refines bond lengths/angles and identifies hydrogen-bonding motifs. For example, orthorhombic systems (space group ) with unit cell parameters , , are common for dihydropyridine derivatives .
Q. What safety precautions and storage conditions are recommended for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy. Sigma-Aldrich protocols advise avoiding aqueous environments and direct sunlight .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence hydrogen-bonding networks and supramolecular assembly in crystalline states?
- Methodological Answer : Fluorine’s electronegativity enhances dipole interactions, stabilizing C–H···F and N–H···O bonds. Graph-set analysis (e.g., motifs) reveals dimeric arrangements. Computational tools like Mercury (CCDC) or CrystalExplorer quantify interaction energies (e.g., ) .
Q. What computational strategies are effective for modeling electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and Fukui indices for electrophilic/nucleophilic sites. MD simulations (AMBER) assess solvation effects in polar solvents .
Q. How can contradictions in spectral data (e.g., unexpected splitting) be resolved during characterization?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign coupling constants. For crystallographic discrepancies (e.g., disordered atoms), iterative refinement in SHELXL with restraints (ISOR, DELU) improves model accuracy. Multi-temperature XRD (100–296 K) may resolve thermal motion artifacts .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
